1-Aziridinecarboxamide, 2-cyano-N-phenyl-

Catalog No.
S518766
CAS No.
55275-64-4
M.F
C10H9N3O
M. Wt
187.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aziridinecarboxamide, 2-cyano-N-phenyl-

CAS Number

55275-64-4

Product Name

1-Aziridinecarboxamide, 2-cyano-N-phenyl-

IUPAC Name

2-cyano-N-phenylaziridine-1-carboxamide

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c11-6-9-7-13(9)10(14)12-8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,14)

InChI Key

BXBIBOQGYLPODI-UHFFFAOYSA-N

SMILES

C1C(N1C(=O)NC2=CC=CC=C2)C#N

solubility

Soluble in DMSO

Synonyms

AMP-404, AMP404, AMP 404

Canonical SMILES

C1C(N1C(=O)NC2=CC=CC=C2)C#N

The exact mass of the compound 1-Aziridinecarboxamide, 2-cyano-N-phenyl- is 187.0746 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Research Availability

There is limited information currently available on the specific scientific research applications of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. While resources like PubChem [] provide general information about the compound, including its structure and identifiers, there is no mention of its use in scientific research.

1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a chemical compound with the molecular formula C10H9N3OC_{10}H_{9}N_{3}O and a molecular weight of approximately 187.2 g/mol. It is characterized by the presence of an aziridine ring, which is a three-membered cyclic amine, and features both a cyano group and a phenyl group attached to the nitrogen atom of the aziridine. This structural arrangement contributes to its unique chemical properties and potential biological activities.

  • There is no current information regarding any specific biological activity or mechanism of action for this compound.
  • Due to the lack of data, it is important to consider the potential hazards associated with similar functional groups.
    • Aziridine rings can be reactive and potentially toxic [].
    • Cyano groups can also be hazardous due to their ability to release cyanide ions, which are highly toxic [].

  • Nucleophilic Substitution: The aziridine nitrogen can participate in nucleophilic substitution reactions due to its electrophilic nature.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures under appropriate conditions.
  • Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids, which may alter the compound's reactivity and biological activity.

These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Research indicates that 1-Aziridinecarboxamide, 2-cyano-N-phenyl- may exhibit various biological activities. Compounds with similar structures have been reported to possess:

  • Antimicrobial Activity: Some aziridine derivatives show effectiveness against bacterial and fungal strains.
  • Antitumor Properties: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as a lead for drug development targeting enzyme-related diseases.

Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- typically involves several steps:

  • Formation of the Aziridine Ring: This can be achieved through the reaction of an amine with an epoxide or by cyclization of suitable precursors under acidic conditions.
  • Introduction of the Cyano Group: This is often accomplished via nucleophilic substitution reactions where a cyanide ion attacks an electrophilic carbon center in the precursor compound.
  • Phenyl Substitution: The phenyl group can be introduced through Friedel-Crafts acylation or other aromatic substitution methods.

These methods may vary based on available starting materials and desired yields.

1-Aziridinecarboxamide, 2-cyano-N-phenyl- has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used in the development of more complex molecules.

Several compounds share structural similarities with 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, including:

Compound NameMolecular FormulaNotable Features
2-Cyano-N-phenyldihydroaziridineC11H10N2OContains an additional hydrogen atom in the ring.
N-(Phenyl)aziridine-2-carboxamideC10H10N2OFeatures a carboxamide group directly on the aziridine.
1-AziridinylacetamideC6H10N2OContains an acetamide instead of a cyano group.

Uniqueness

1-Aziridinecarboxamide, 2-cyano-N-phenyl- is unique due to its combination of an aziridine ring with both cyano and phenyl substituents. This specific arrangement may confer distinct chemical reactivity and biological properties compared to its analogs. Its potential applications in pharmaceuticals and agriculture further highlight its importance as a research target.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

187.0746

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Amp-404

Dates

Last modified: 08-15-2023

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